3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Description
3-(1,4-Dioxa-8-azaspiro[45]dec-8-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a spirocyclic structure
Properties
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-2-24-15-5-3-14(4-6-15)21-17(22)13-16(18(21)23)20-9-7-19(8-10-20)25-11-12-26-19/h3-6,16H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAMQUJHJWWQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include a pyrrolidine derivative and a spirocyclic precursor. Common synthetic routes may involve:
Cyclization reactions: To form the spirocyclic core.
Substitution reactions: To introduce the ethoxyphenyl group.
Oxidation and reduction reactions: To achieve the desired oxidation state of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain groups with others.
Hydrolysis: To break down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Hydrolysis conditions: Acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione would depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Such as spiro[4.5]decane derivatives.
Pyrrolidine derivatives: Such as 1-(4-ethoxyphenyl)pyrrolidine.
Dioxane derivatives: Such as 1,4-dioxane.
Uniqueness
The uniqueness of 3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione lies in its combination of a spirocyclic structure with a pyrrolidine and ethoxyphenyl group, which may confer unique chemical and biological properties not found in other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
